Mercuric benzoate

Solubility Formulation Separation

Mercuric benzoate (Hg(C₆H₅COO)₂, CAS 583-15-3) is a white crystalline organomercury solid with a molecular weight of 442.82 g/mol. It is primarily used as a mercury(II) source in electrophilic addition and metathesis reactions where its unique ligand-dependent solubility and thermal decomposition pathways are required. - Ligand-specific solubility: Freely soluble in NaCl and ammonium benzoate solutions, enabling homogeneous reaction conditions and simple dilution-induced precipitation for product recovery. - Thermal stability: Undergoes mercuration-dominated decomposition under vacuum pyrolysis, avoiding decarboxylation side reactions common with halogenated analogs. - High-purity isolation: Low aqueous solubility (1.2 g/100mL at 15°C) drives crystallization, enabling filtration-based purification without organic solvent extraction. Supplied as ≥99% purity white crystalline powder. Light-sensitive; store protected from illumination.

Molecular Formula C14H10HgO4
Molecular Weight 442.82 g/mol
CAS No. 583-15-3
Cat. No. B1210647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuric benzoate
CAS583-15-3
Molecular FormulaC14H10HgO4
Molecular Weight442.82 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]
InChIInChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
InChIKeyFJKFBLLIOVQLFS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN AMMONIUM CHLORIDE;  BENZENE
Soluble in solutions of sodium chloride and ammonium benzoate;  slightly soluble in alcohol and water.

Structure & Identifiers


Interactive Chemical Structure Model





Mercuric Benzoate (CAS 583-15-3) – Properties, Specifications and Procurement Essentials


Mercuric benzoate (mercury(II) benzoate, Hg(C₆H₅COO)₂) is an organomercury compound appearing as a white crystalline solid with a molecular weight of 442.82 g/mol [1]. It is characterized by a melting point of 165–167°C (for the monohydrate form) and a water solubility of 1.2 g/100mL at 15°C, increasing to 2.5 g/100mL at 100°C . The compound is light-sensitive and requires storage protected from illumination [2]. As a mercury(II) salt bearing two benzoate ligands, it occupies a specific position within the broader class of mercuric carboxylates, distinct from mercuric acetate, mercuric chloride, and other organomercury analogs in both physical properties and chemical reactivity profiles.

Why Mercuric Benzoate Cannot Be Simply Replaced by Mercuric Acetate or Chloride


Although mercuric acetate and mercuric chloride are commonly employed as mercury(II) sources in synthetic and analytical applications, mercuric benzoate exhibits ligand-dependent differences that preclude straightforward substitution. The benzoate anion imparts distinct solubility behavior—freely soluble in sodium chloride and ammonium benzoate solutions, yet only slightly soluble in water and ethanol [1]—which influences reaction medium selection and workup procedures. Thermal decomposition pathways diverge significantly from those of other mercuric carboxylates, with mercuric benzoates undergoing vacuum pyrolysis to yield carboxylic acids and complex mercuration products rather than the decarboxylation patterns observed with halogenated analogs [2]. In electrophilic addition reactions, the yield and product profile obtained with mercuric benzoate versus mercuric acetate or chloride can vary substantially due to differences in counterion coordination and solubility of reaction intermediates [3]. These ligand-specific characteristics mean that experimental protocols optimized for one mercuric salt cannot be assumed transferable to mercuric benzoate without quantitative verification.

Mercuric Benzoate (CAS 583-15-3) – Quantitative Comparative Evidence for Scientific Selection


Solubility Profile Differentiates Mercuric Benzoate from Common Mercuric Salts

Mercuric benzoate exhibits a distinctive solubility profile compared to mercuric acetate and mercuric chloride. While mercuric acetate is freely soluble in water and alcohol, and mercuric chloride shows substantial aqueous solubility (approximately 7.4 g/100mL at 20°C), mercuric benzoate is only slightly soluble in water (1.2 g/100mL at 15°C) and alcohol, yet becomes freely soluble in solutions of sodium chloride and ammonium benzoate . This differential solubility enables selective precipitation and purification strategies not achievable with the more water-soluble acetate or chloride analogs. In the preparation of aryl mercuric benzoates via metathesis from aryl mercuric acetates, the lower aqueous solubility of the benzoate product drives the reaction to completion by crystallization from the reaction mixture [1].

Solubility Formulation Separation

Thermal Decomposition Pathway Divergence Guides Synthetic Application Selection

Thermal decomposition behavior differentiates mercuric benzoate from halogen-substituted mercuric benzoate analogs. Under vacuum pyrolysis, unsubstituted mercuric benzoate yields carboxylic acids and complex mercuration products based on 3-mercurated derivatives. In contrast, mercuric 2,6-dihalobenzoates (X = F, Cl) undergo decarboxylation in boiling dimethyl sulfoxide to afford the corresponding diarylmercurials [1]. This mechanistic divergence—mercuration-dominated versus decarboxylation-dominated pathways—is dictated by the electronic effects of the benzoate ring substituents. The unsubstituted benzoate ligand thus provides a distinct thermal reactivity profile that may be preferred when decarboxylation side reactions must be minimized or when mercuration products are the synthetic target [2].

Thermal stability Decomposition Pyrolysis

Synthetic Yield Advantage in Aryl Mercuric Benzoate Preparation via Metathesis

In the preparation of aryl mercuric benzoates via metathesis reaction of aryl mercuric acetate with alkali metal benzoates, the process achieves substantially quantitative yield of crystalline product. The reaction proceeds in aqueous medium without requiring organic solvents, and the lower water solubility of the benzoate product relative to the acetate starting material drives crystallization, enabling simple filtration-based isolation [1]. The patent describes that "these aryl mercuric salts may be prepared in crystalline form in substantially quantitative yield" and that the process gives "a substantially quantitative yield of a high-quality, crystalline product" [1]. This represents a practical synthetic advantage when preparing benzoate derivatives from the more common acetate precursors, with the driving force being the differential solubility between the acetate and benzoate salts.

Synthesis Yield Metathesis

Hydrolytic Behavior Distinguishes Mercuric Benzoate Processing Conditions

Mercuric benzoate undergoes characteristic hydrolysis upon boiling with water or alcohol, converting to a basic salt and liberating free benzoic acid [1]. This behavior is distinct from mercuric acetate, which is routinely employed in aqueous and alcoholic solutions without such decomposition, and from mercuric chloride, which remains stable under similar conditions. The hydrolysis susceptibility means that mercuric benzoate cannot be processed in boiling aqueous or alcoholic media without chemical alteration—a constraint that does not apply to the acetate or chloride analogs. This hydrolytic pathway must be accounted for in experimental design, particularly for reactions requiring elevated temperatures in protic solvents [2].

Hydrolysis Stability Aqueous processing

Mercuric Benzoate (CAS 583-15-3) – Validated Research and Industrial Application Scenarios


Precipitation-Driven Synthesis and Purification of Aryl Mercuric Benzoates

Researchers preparing aryl mercuric benzoate derivatives from aryl mercuric acetate precursors benefit from the substantially quantitative yield achievable via aqueous metathesis, as documented in US Patent 3140304A [1]. The low aqueous solubility of mercuric benzoate (1.2 g/100mL at 15°C) relative to the acetate starting material drives crystallization of the product from the reaction mixture, enabling simple filtration-based isolation without organic solvent extraction . This workflow is particularly advantageous when high-purity crystalline material is required, and the differential solubility between benzoate and acetate salts provides a built-in purification mechanism not available when using other mercuric salt counterions [1].

Thermal Processing Requiring Mercuration Rather Than Decarboxylation Products

In synthetic sequences where thermal treatment is necessary but decarboxylation side reactions must be avoided, unsubstituted mercuric benzoate offers a distinct advantage over halogenated benzoate analogs. Thermal decomposition studies demonstrate that while 2,6-dihalobenzoates undergo decarboxylation to diarylmercurials in boiling DMSO, unsubstituted mercuric benzoate follows a mercuration-dominated pathway under vacuum pyrolysis, yielding carboxylic acids and 3-mercurated benzoate products [2]. Researchers targeting mercuration products or seeking to preserve the carboxylate functionality during thermal steps should select unsubstituted mercuric benzoate over electron-deficient substituted analogs [3].

Solvent Systems Requiring Solubility in NaCl or Ammonium Benzoate Media

Mercuric benzoate exhibits a unique solubility profile—only slightly soluble in water and ethanol but freely soluble in solutions of sodium chloride and ammonium benzoate . This property enables its use in reaction media where other mercuric salts would either precipitate prematurely (as with mercuric oxide or certain halides) or remain fully dissolved and difficult to isolate. The NaCl/ammonium benzoate solubility can be exploited for homogeneous reaction conditions followed by dilution-induced precipitation for product recovery, a strategy not applicable to mercuric acetate or chloride which lack this differential solubility behavior [4].

Ambient Temperature or Light-Sensitive Reaction Workflows

Given mercuric benzoate's documented light sensitivity and its susceptibility to hydrolysis upon boiling with water or alcohol, this compound is specifically suited for reaction protocols conducted at ambient or moderate temperatures with protection from light [4]. When a mercury(II) source is required for electrophilic addition or other transformations under these constrained conditions—where heating in protic solvents is contraindicated—mercuric benzoate may be selected over more hydrolytically robust alternatives that nonetheless lack the specific ligand properties required for the target transformation [5].

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